

# Head-to-Head Comparison of Commercial EBV EBNA3A (379-387) Peptide Suppliers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ebv ebna3A (379-387)*

Cat. No.: *B15565881*

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For researchers and drug development professionals working on Epstein-Barr virus (EBV)-related immunotherapies and diagnostics, the quality and performance of synthetic peptides are of paramount importance. The EBV nuclear antigen 3A (EBNA3A) protein, specifically the amino acid sequence 379-387 (RPPIFIRRL), is a well-characterized HLA-B\*07:02-restricted cytotoxic T-lymphocyte (CTL) epitope. The reliability of this peptide in immunological assays is directly dependent on its purity, stability, and biological activity. This guide provides a head-to-head comparison of commercially available **EBV EBNA3A (379-387)** peptides from various suppliers, supported by standardized experimental protocols for independent verification.

## Commercial Supplier Overview

A survey of the market identified several key suppliers offering the **EBV EBNA3A (379-387)** peptide. The following table summarizes the publicly available product specifications from these suppliers. It is important to note that direct head-to-head experimental data from a single comparative study is not readily available in the public domain. Therefore, researchers are encouraged to perform their own validation using the protocols outlined in this guide.

Supplier	Product Name	Sequence	Purity	Quantity Options	Format
JPT Peptide Technologies	Antigen Peptide EBV EBNA3A HLA-B0702 (RPPIFIRRL)	H-RPPIFIRRL-OH	> 90% (Trial Grade)	1 mg, 10 mg	Lyophilized
peptides&elephants	EBV EBNA-3A 379-387 (HLA-B07:02)	RPPIFIRRL	Not explicitly stated	1 mg	Lyophilized
Biosynth	EBV EBNA3A (379-387) (HLA-B7)	H-RPPIFIRRL-OH	Not explicitly stated	Custom	Lyophilized
Miltenyi Biotec	MACSsep EBV EBNA3	Not explicitly stated for single peptide	Not explicitly stated	Not explicitly stated	Lyophilized

## Recommended Experimental Protocols for Peptide Validation

To ensure the quality and performance of the **EBV EBNA3A (379-387)** peptide, a series of validation experiments are recommended. These protocols are designed to assess the purity, identity, and biological activity of the peptide from different commercial suppliers.

### Peptide Purity and Identity Verification

#### a) High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the synthetic peptide.
- Methodology:

- Reconstitute the lyophilized peptide in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) to a final concentration of 1 mg/mL.
- Inject 10-20 µL of the peptide solution onto a C18 reverse-phase HPLC column.
- Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient would be from 5% to 95% acetonitrile over 30 minutes.
- Monitor the elution profile at a wavelength of 214 nm.
- The purity of the peptide is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

#### b) Mass Spectrometry (MS)

- Objective: To confirm the identity of the synthetic peptide by verifying its molecular weight.
- Methodology:
  - Introduce the peptide solution into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
  - Acquire the mass spectrum in the positive ion mode.
  - Compare the observed molecular weight with the theoretical molecular weight of the **EBV EBNA3A (379-387)** peptide (H-RPPIFIRRL-OH, C<sub>51</sub>H<sub>86</sub>N<sub>16</sub>O<sub>10</sub>, MW: 1111.34 Da).

## Biological Activity Assessment: T-Cell Activation Assay

- Objective: To evaluate the ability of the peptide to stimulate EBV-specific CD8<sup>+</sup> T-cells.
- Methodology:
  - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B\*07:02 positive, EBV-seropositive donor.
  - Pulse a portion of the PBMCs (as antigen-presenting cells, APCs) with varying concentrations of the **EBV EBNA3A (379-387)** peptide (e.g., 0.1, 1, 10 µg/mL) for 1-2

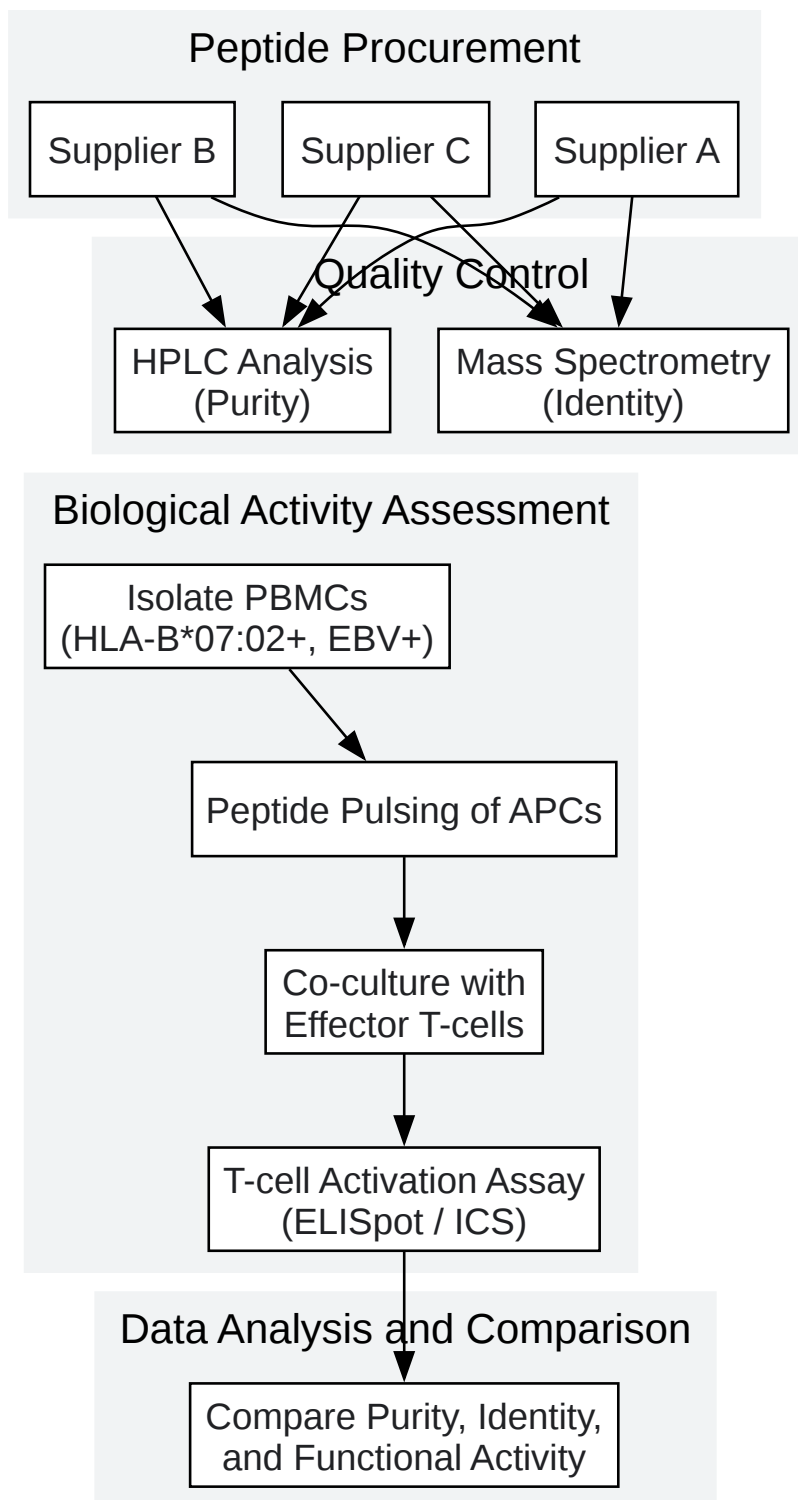
hours at 37°C.

- Co-culture the peptide-pulsed APCs with the remaining PBMCs (as effector cells) for 5-7 days in a suitable T-cell culture medium supplemented with IL-2.
- Assess T-cell activation by measuring interferon-gamma (IFN-γ) production using an ELISpot assay or by intracellular cytokine staining (ICS) followed by flow cytometry.
- A positive control (e.g., a known potent T-cell stimulus like phytohemagglutinin) and a negative control (no peptide) should be included.

## Visualizing Experimental and Biological Pathways

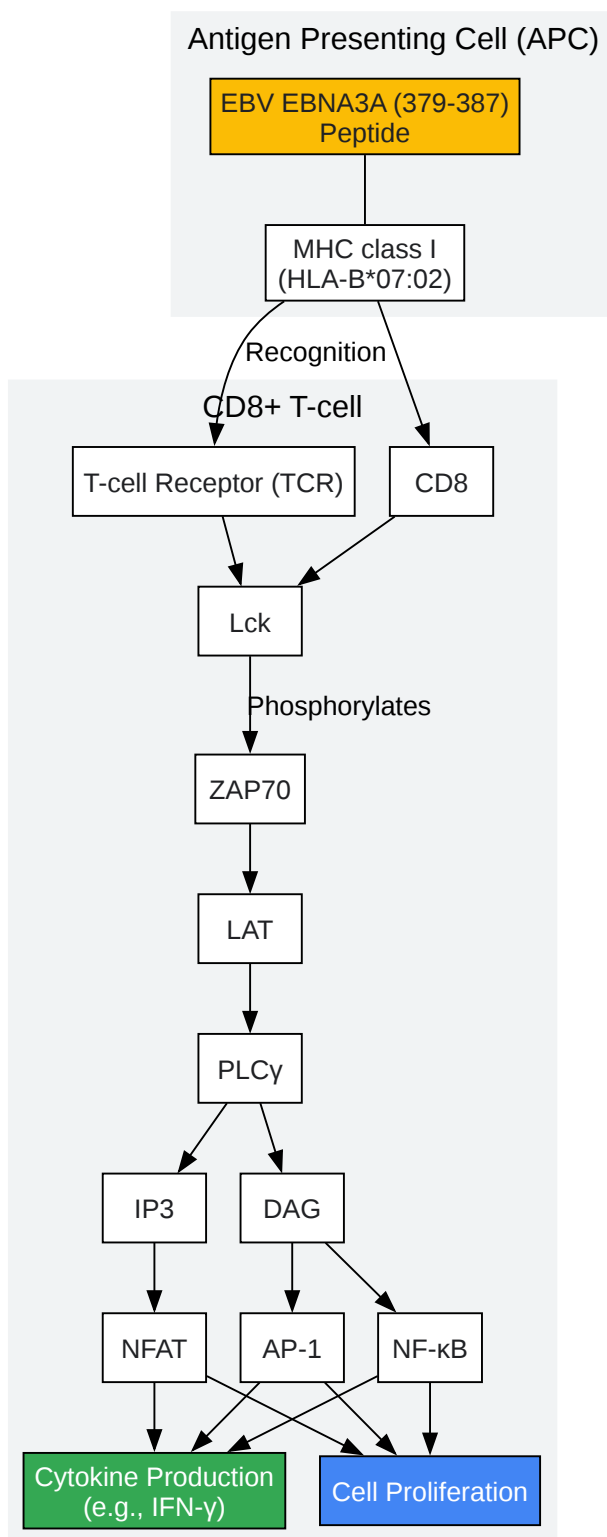
To further aid researchers, the following diagrams illustrate the proposed experimental workflow for peptide comparison and the biological signaling pathway initiated by the **EBV EBNA3A (379-387)** peptide.

## Experimental Workflow for Peptide Comparison

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Caption: A flowchart outlining the standardized experimental workflow for comparing commercial **EBV EBNA3A (379-387)** peptides.

### TCR Signaling Pathway upon Peptide Recognition



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Caption: A simplified diagram of the T-cell receptor (TCR) signaling cascade initiated by the recognition of the EBV peptide presented by MHC class I.

## Conclusion

The selection of a reliable commercial supplier for the **EBV EBNA3A (379-387)** peptide is critical for the success of immunological research and the development of T-cell-based therapies. While several suppliers offer this peptide, the available data on their product specifications can be limited. Therefore, it is highly recommended that researchers conduct their own in-house validation to assess the purity, identity, and biological activity of the peptides. The experimental protocols and workflow provided in this guide offer a standardized approach to facilitate this comparison and ensure the selection of a high-quality reagent for your research needs.

- To cite this document: BenchChem. [Head-to-Head Comparison of Commercial EBV EBNA3A (379-387) Peptide Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565881#head-to-head-comparison-of-commercial-ebv-ebna3a-379-387-peptide-suppliers>]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)